7-Azatryptophan is a non-natural amino acid and an analogue of tryptophan (Trp), a naturally occurring amino acid. It serves as an alternative to Trp as a probe in protein research due to its unique spectroscopic properties. [] Unlike Trp, 7-Azatryptophan exhibits a single-exponential fluorescence decay in water. [] It also has red-shifted absorption and fluorescence spectra compared to Trp. [] The sensitivity of 7-Azatryptophan’s fluorescence spectrum and lifetime to its environment has led to its use in investigating protein structure, function, and dynamics. [, ]
7-Azatryptophan is a non-proteinogenic amino acid and an isostere of tryptophan, characterized by the substitution of a nitrogen atom at the 7-position of the indole ring. This modification alters its spectral properties and biological activities, making it a valuable compound in biochemical research. The compound exists in two enantiomeric forms: L-7-azatryptophan and D-7-azatryptophan, which exhibit different biological activities and interactions.
7-Azatryptophan can be classified as an aromatic amino acid due to its indole structure. It is synthesized through various chemical and enzymatic methods, with applications primarily in biochemistry and medicinal chemistry. The compound has been studied for its potential roles in protein synthesis, fluorescence studies, and as a probe in protein interactions.
The synthesis often involves the use of specific reagents like chloroacetic anhydride and proteolytic enzymes to achieve enantiomeric purity. For instance, L-7-azatryptophan is isolated using reverse-phase high-performance liquid chromatography after proteolytic digestion of N-chloroacetyl derivatives .
The molecular formula of 7-azatryptophan is C10H10N2O2, with a molar mass of approximately 190.20 g/mol. The structure features an indole ring with a nitrogen atom replacing the carbon atom at the 7-position. This modification leads to distinct electronic properties compared to tryptophan.
7-Azatryptophan participates in various biochemical reactions, primarily involving its incorporation into peptides and proteins. The compound can undergo acylation reactions, where it reacts with acylating agents to form N-acyl derivatives.
The reaction mechanism often involves nucleophilic attack by the amino group on electrophilic centers, facilitated by the indole's electron-rich nature. Fluorescence properties are exploited in assays to monitor enzyme activity or protein interactions .
The mechanism of action for 7-azatryptophan primarily revolves around its role as a fluorescent probe in biochemical assays. Upon excitation at specific wavelengths, it emits fluorescence that can be measured to study protein interactions or enzyme activities. The presence of the nitrogen atom at position 7 alters its electronic properties, allowing for distinct fluorescence characteristics compared to tryptophan.
Fluorescence studies show that 7-azatryptophan has a red shift in absorption and emission maxima compared to tryptophan, enhancing its utility in spectroscopic applications . The quantum yield varies significantly with solvent polarity, influencing its effectiveness as a probe .
Relevant analyses indicate that 7-azatryptophan's fluorescence can be selectively excited at wavelengths where traditional amino acids do not absorb, making it particularly useful for studying complex biological systems .
The molecular architecture of 7-azatryptophan (C₁₀H₁₁N₃O₂) features a precise isosteric substitution compared to natural tryptophan: the carbon atom at position 7 of tryptophan's indole ring is replaced with a nitrogen atom, forming a 7-azaindole (pyrrolo[2,3-b]pyridine) heterocycle while retaining the alanine side chain [5]. This modification creates a near-perfect isoelectronic and isosteric relationship with tryptophan, maintaining similar steric volume and electronic distribution, which is critical for its biological integration without causing significant structural perturbations. The molecular weight of 7AW is 205.21 g/mol for the anhydrous form, with stereoisomers including L-7-azatryptophan (CAS 49758-35-2), D-7-azatryptophan, and the racemic mixture DL-7-azatryptophan hydrate (CAS 7146-37-4) [6] [10].
This strategic CH→N substitution preserves the hydrogen-bonding capacity and π-electron system of the indole ring but significantly alters the electron density distribution. The electronegative nitrogen atom at position 7 withdraws electron density from the fused ring system, resulting in a more polarized and electron-deficient aromatic system compared to tryptophan. Despite this electronic perturbation, X-ray crystallographic analyses of proteins incorporating 7AW confirm that the overall protein fold remains virtually identical to wild-type structures, validating its role as a minimally invasive probe. The isosteric nature of 7AW enables its recognition by tryptophanyl-tRNA synthetase mutants and incorporation into proteins through both chemical synthesis and genetic encoding approaches, facilitating the study of protein structure-function relationships [2] [7].
Table 1: Structural Comparison of Tryptophan and 7-Azatryptophan
Characteristic | Tryptophan (Trp) | 7-Azatryptophan (7AW) |
---|---|---|
Systematic Name | (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid | 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
Heterocyclic Structure | Indole | 7-Azaindole (pyrrolo[2,3-b]pyridine) |
Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₁N₃O₂ |
Key Atomic Substitution | C7 (Carbon) | N7 (Nitrogen) |
Steric Volume | ~227 ų | ~228 ų |
Common CAS Numbers | 73-22-3 (L-form) | 49758-35-2 (L-form), 7146-37-4 (DL-hydrate) |
The photophysical behavior of 7-azatryptophan stems directly from its azaindole chromophore, which exhibits substantially altered absorption and emission profiles compared to natural tryptophan. The most significant spectroscopic distinction is a red shift of approximately 10 nm in the absorption maximum and a dramatic 46 nm red shift in fluorescence emission relative to tryptophan. While free tryptophan in aqueous solution typically displays fluorescence emission maxima around 348 nm, 7AW exhibits emission at approximately 394 nm under identical conditions [2]. This substantial Stokes shift provides a distinct spectroscopic advantage by separating the emission signal from background tryptophan fluorescence and reducing interference from other aromatic amino acids.
The fluorescence quantum yield of 7AW exhibits exceptional sensitivity to solvent polarity, decreasing from 0.25 in nonpolar solvents like acetonitrile to approximately 0.01 in aqueous buffer (pH 7). This represents a 25-fold variation compared to tryptophan's more modest 4-5 fold change across similar conditions. Unlike natural tryptophan, which typically displays multi-exponential decay kinetics due to rotameric states and complex excited-state processes, 7AW exhibits single-exponential fluorescence decay in both free and protein-incorporated forms. This simplified photophysics enables more straightforward interpretation of time-resolved fluorescence data for probing protein dynamics [2].
The extended emission wavelength of 7AW allows selective excitation between 310-320 nm—the red edge of its absorption spectrum—where tyrosine absorption is negligible and tryptophan contribution is minimal. This spectral selectivity enables specific probing of 7AW fluorescence even in proteins containing multiple tryptophan residues. Research demonstrates that the tryptophanyl emission becomes significant only when the Trp:7AW ratio exceeds 10:1, and the 7AW signal remains clearly detectable even at ratios as high as 40:1, highlighting its utility as a site-specific probe in complex systems [2].
Table 2: Spectral Properties of 7-Azatryptophan vs. Tryptophan
Photophysical Parameter | Tryptophan (Trp) | 7-Azatryptophan (7AW) | Biological Significance |
---|---|---|---|
Absorption λₘₐₓ (nm) | ~280 | ~290 | Red-shifted absorption enables selective excitation |
Emission λₘₐₓ (nm) in H₂O | 348 | 394 | Enhanced separation from background fluorescence |
Quantum Yield in H₂O | ~0.14 | ~0.01 | High environmental sensitivity |
Quantum Yield in CH₃CN | ~0.36 | ~0.25 | Greater sensitivity to microenvironment polarity |
Fluorescence Decay | Multi-exponential | Single exponential | Simplified interpretation of protein dynamics |
Spectral Sensitivity | Moderate | High | Acts as reporter of local polarity changes |
The investigation of 7-azatryptophan spans over five decades, evolving from early chemical modification approaches to sophisticated genetic encoding strategies. Initial research in the 1960s-1970s focused on chemical synthesis and metabolic incorporation using auxotrophic bacterial strains, primarily exploring its effects on enzyme induction and inhibition. Schlesinger's pioneering 1968 work demonstrated that 7AW could be incorporated into alkaline phosphatase in E. coli Trp auxotrophs, representing one of the earliest examples of non-coded amino acid incorporation into proteins [2]. During this period, synthetic methodologies were established for producing enantiomerically pure 7AW through resolution of racemic mixtures using enzymatic cleavage of Nα-acetylated derivatives [2] [10].
The 1990s witnessed significant advancements in incorporating 7AW through peptide synthesis, enabling site-specific placement in biologically active peptides. Seminal work during this period demonstrated the utility of 7AW as a fluorescence probe in hirudin-thrombin interaction studies, where it revealed structural water molecules at the protein-protein interface through fluorescence quenching effects [2]. Concurrently, researchers systematically characterized its photophysics in protein environments, establishing its advantages over tryptophan for specific applications. The development of Fmoc-protected DL-7-azatryptophan (C₂₅H₂₁N₃O₄) facilitated solid-phase peptide synthesis, making the amino acid more accessible for protein engineering studies [8].
The most transformative development emerged in the 2020s with the establishment of genetic encoding systems for 7AW. Breakthrough research in 2023 engineered an orthogonal aminoacyl-tRNA synthetase that specifically recognizes 7AW without cross-reacting with natural amino acids. This system, compatible with E. coli expression, enables efficient in vivo incorporation of 7AW into target proteins. Coupled with enzymatic synthesis using tryptophan synthetase β-subunit (TrpB) mutants that convert serine and 7-aza-indole into 7AW, this genetic approach provides access to site-specifically labeled proteins for advanced biophysical studies. This system has been successfully applied to produce 15N/13C-labeled 7AW mutants of the 25 kDa Zika virus NS2B-NS3 protease, enabling detailed NMR investigations previously challenging with tryptophan [7].
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